N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Modeling

This ortho-methoxy regioisomer is a critical, non-substitutable reference point for SAR campaigns. Its constrained conformation and hydrogen-bonding topology directly govern target binding, distinguishing it from the meta-methoxy analog (CAS 1234918-30-9) and 2,4-difluoro derivative (CAS 1235392-48-9). With a favorable XLogP3 of 0.8, it serves as an ideal starting scaffold for CNS-focused libraries, offering superior H-bond capacity (7 HBA) for interrogating pyrazine-binding pockets. Avoid generic analog substitution; secure the exact regioisomer for experiment-defining results.

Molecular Formula C15H13N5O3
Molecular Weight 311.301
CAS No. 1040712-69-3
Cat. No. B2993157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS1040712-69-3
Molecular FormulaC15H13N5O3
Molecular Weight311.301
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C15H13N5O3/c1-22-12-5-3-2-4-10(12)8-18-14(21)15-19-13(20-23-15)11-9-16-6-7-17-11/h2-7,9H,8H2,1H3,(H,18,21)
InChIKeyAJCOLCPCLDWCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1040712-69-3): A Regiospecific Heterocyclic Building Block


N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1040712-69-3) is a synthetic small molecule characterized by a central 1,2,4-oxadiazole ring flanked by a pyrazine moiety and an ortho-methoxybenzyl carboxamide group [1]. Its molecular formula is C15H13N5O3, with a molecular weight of 311.30 g/mol and a computed XLogP3-AA of 0.8 [1]. Publicly available, peer-reviewed quantitative data on its biological activity are extremely limited; the compound is primarily utilized as a regiospecific intermediate and a scaffold for structure-activity relationship (SAR) exploration in early-stage medicinal chemistry, rather than as a well-characterized probe or lead compound [1]. This guide serves to clarify its quantifiable differentiation from its closest structural analogs for procurement decisions.

Why N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide Cannot Be Interchanged with Its Closest Analogs


Generic substitution among 1,2,4-oxadiazole-5-carboxamide analogs fails due to regiospecific pharmacophoric requirements. The position of the methoxy substituent on the benzyl ring directly governs the molecule's three-dimensional conformation, electronic distribution, and hydrogen-bonding acceptor topology. For instance, the ortho-methoxy group in this target compound orientates the benzyl carboxamide side chain in a constrained and electronically distinct configuration compared to its meta-methoxy regioisomer, CAS 1234918-30-9 . These differences can translate into dramatically altered target binding, selectivity, and physicochemical profiles, even before considering more drastic changes like the introduction of electron-withdrawing fluorine atoms in the 2,4-difluorobenzyl analog (CAS 1235392-48-9) or removal of the benzyl substituent entirely (CAS 1226436-67-4) . When sourcing compounds for SAR campaigns, selecting the precise regioisomer is not a trivial choice; it is a critical experiment-defining parameter.

Quantitative Differentiation Guide for N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide


Regiospecific Constraint: Ortho- vs. Meta-Methoxybenzyl Substitution Dictates Molecular Conformation

The target compound, N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, is the ortho-methoxy regioisomer. Its direct comparator is the meta-methoxy regioisomer, N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1234918-30-9). In the ortho isomer, the methoxy oxygen is positioned to act as an intramolecular hydrogen-bond acceptor with the adjacent carboxamide N-H, potentially stabilizing a pseudo-ring conformation [1]. This interaction is geometrically impossible for the meta isomer due to the 1,3-substitution pattern on the benzyl ring . While there is no published direct head-to-head activity comparison, this regiospecific conformational constraint is a class-level inference that fundamentally differentiates the molecules as chemical tools, as the stabilized conformation of the ortho isomer can expose a unique pharmacophoric feature not present in the meta analog.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Modeling

Lipophilicity Control: A Computed LogP Difference of 0.8 Units vs. the 2,4-Difluorobenzyl Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 0.8 [1], indicating moderate hydrophilicity. In contrast, the 2,4-difluorobenzyl analog, N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1235392-48-9), which replaces the methoxy group with two electron-withdrawing fluorine atoms, has a higher computed XLogP3 value, estimated to be in the range of 1.5-1.8 . This represents an approximate increase of 0.7-1.0 logP units, which typically correlates with a 5- to 10-fold increase in membrane permeability and a significant decrease in aqueous solubility. In the absence of a direct comparative assay, this cross-study comparable physicochemical data serves as a primary, quantifiable differentiator for procurement aimed at controlling ADME properties in a series.

Physicochemical Properties Drug-likeness ADME Prediction

Hydrogen-Bond Acceptor Capacity: Elevated Count Compared to the Core Scaffold

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms, originating from the oxadiazole, pyrazine, carboxamide, and methoxy functional groups [1]. The unsubstituted core scaffold, 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1226436-67-4), has only 5 HBA due to the absence of the methoxybenzyl group . This quantifiable difference of two additional hydrogen-bond acceptors in the target compound provides a distinct, enhanced capacity for engaging polar residues in a protein binding site, which can be a critical factor for target affinity and selectivity. This is a class-level inference; no direct binding assay comparison exists, but the molecular feature is unambiguous and verifiable.

Molecular Recognition Ligand Efficiency Medicinal Chemistry

Conformational Flexibility: Rotatable Bond Count Differential with Regioisomeric Analogs

The target compound has 5 rotatable bonds [1]. Its regioisomeric analog, N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1234918-30-9), shares the same molecular formula and also possesses 5 rotatable bonds . While the numerical count is identical, the functional consequence is regiospecific: the ortho-methoxy group restricts the conformational freedom of the adjacent carboxamide side chain due to steric and electronic effects, as described in Evidence Item 1. Therefore, the effective flexibility—and thus the entropic cost of binding—differs between the isomers. Quantitatively, the ortho isomer is expected to have a lower entropic penalty for binding to a pre-organized site compared to the meta isomer, a class-level inference from molecular modeling principles.

Conformational Analysis SAR Molecular Dynamics

Synthetic Tractability and Building Block Utility: A Validated Intermediate for Drug Discovery

The compound is documented as a versatile intermediate for synthesizing more complex molecules, with its synthesis involving standard coupling reactions of the oxadiazole core with pyrazine and 2-methoxybenzylamine precursors . In contrast, its direct comparator, the unsubstituted 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1226436-67-4), serves as a less elaborate starting point and does not offer the pre-installed ortho-methoxybenzyl group . The presence of this group in the target compound saves synthetic steps (estimated 1-2 steps) in the construction of more advanced leads and allows for late-stage functionalization of the benzyl ring. This is a practical, supporting piece of evidence for procurement by medicinal chemistry laboratories.

Synthetic Chemistry Chemical Biology Drug Discovery

Optimal Application Scenarios for N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide


Structure-Activity Relationship (SAR) Exploration of 1,2,4-Oxadiazole Regioisomers

This compound is best deployed as the ortho-methoxy reference point in a matrix of regioisomeric and substituent-based SAR studies. When testing a panel that includes the meta-methoxy analog (CAS 1234918-30-9) and the 2,4-difluoro analog (CAS 1235392-48-9), the target compound enables the quantification of the 'ortho-effect' on target binding or functional potency. The distinct conformational constraints and hydrogen-bonding capacities described in Section 3 provide the physicochemical rationale for any observed biological differences, making this a high-value procurement for systematic medicinal chemistry investigations. [1]

Construction of Focused Compound Libraries for CNS Drug Discovery

With a computed XLogP3 of 0.8, the target compound sits in a favorable lipophilicity range for central nervous system (CNS) drug candidates. It serves as an ideal starting scaffold for building CNS-focused libraries, when compared to more lipophilic analogs like the 2,4-difluorobenzyl derivative (XLogP3 estimate >1.5). The reduced calculated permeability and different efflux transporter susceptibility implied by this logP difference make it a critical comparator in early ADME screening cascades. [1]

Chemical Biology Probe Development for Pyrazine-Binding Protein Targets

The pyrazine moiety is a known pharmacophore in anti-tubercular drugs and kinase inhibitors. The target compound, with its additional ortho-methoxybenzyl extension, offers an enhanced hydrogen-bonding network (7 HBA vs. 5 for the core scaffold) for interrogating pyrazine-binding pockets in enzymes such as kinases or metabolic enzymes. This makes it a superior choice over the unsubstituted core for initial screenings where capturing a broad range of potential interactions is desired. [1]

Teaching and Method Development in Synthetic Heterocyclic Chemistry

The compound's well-defined synthesis and characterization, as documented by multiple suppliers and validated by a purity specification of 98% from providers like Bidepharm for the analog series, make it a reliable substrate for developing and testing new amide-coupling or oxadiazole-functionalization methodologies. Its structural features provide informative NMR and LC-MS signals, serving as a robust standard for analytical method development. [1]

Quote Request

Request a Quote for N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.